![molecular formula C6H7NO3 B2967930 3-(Methoxymethyl)-1,2-oxazole-5-carbaldehyde CAS No. 1785043-38-0](/img/structure/B2967930.png)
3-(Methoxymethyl)-1,2-oxazole-5-carbaldehyde
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Overview
Description
Typically, the description of a compound includes its IUPAC name, structural formula, and possibly its common uses or roles in certain reactions .
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, density, molar mass, and specific heat capacity .Scientific Research Applications
Molecular and Electronic Analysis
The compound 3-(Methoxymethyl)-1,2-oxazole-5-carbaldehyde, though not directly mentioned, seems to be related to compounds studied for their electronic properties. For instance, a study by Beytur and Avinca (2021) explored the electronic, nonlinear optical properties, and molecular electrostatic potentials of related heterocyclic compounds, which can be considered relevant in the context of molecular electronics and materials science (Beytur & Avinca, 2021).
Synthesis and Protective Group Evaluation
Research by Riess et al. (1998) evaluated protective groups for related compounds like 3-hydroxyisoxazole-5-carbaldehyde. This study is significant for understanding how to manipulate such compounds for various synthetic applications, including the synthesis of CNS-active amino acids (Riess et al., 1998).
Synthesis of Substituted Derivatives
Journet et al. (2001) explored the synthesis of variously substituted derivatives related to the compound of interest. Their work contributes to the understanding of how to effectively synthesize structurally similar compounds, potentially for pharmaceutical or material science applications (Journet et al., 2001).
Catalytic Applications
Research has also been conducted into the catalytic applications of similar compounds. For example, a study focused on a Rhodium-catalyzed heterocycloaddition route, which includes the use of 1,3-oxazoles as building blocks in natural products synthesis. This indicates potential applications in synthetic chemistry and drug development (Connell et al., 1993).
Antimicrobial and Anticancer Applications
Compounds structurally similar to 3-(Methoxymethyl)-1,2-oxazole-5-carbaldehyde have been evaluated for their antimicrobial and anticancer properties. For instance, Bhat et al. (2016) synthesized compounds for their in vitro anti-bacterial and anti-fungal activities (Bhat et al., 2016). Additionally, Holla et al. (2003) researched the anticancer activity of certain derivatives, suggesting potential pharmacological applications (Holla et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(methoxymethyl)-1,2-oxazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-9-4-5-2-6(3-8)10-7-5/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWGKYJSBPCIFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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